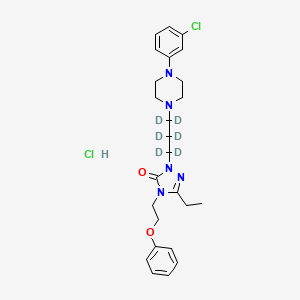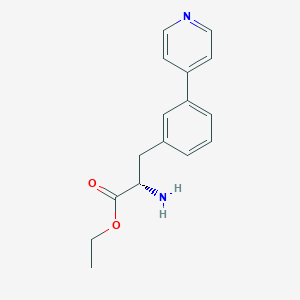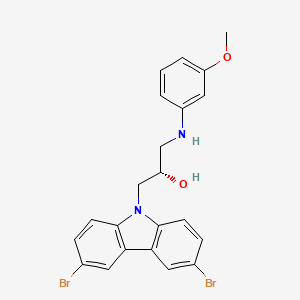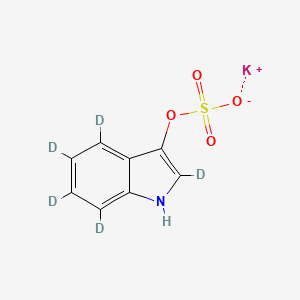
Nefazodone-d6 (hydrochloride)
Übersicht
Beschreibung
Nefazodone-d6 (hydrochloride) is a deuterium-labeled version of nefazodone hydrochloride. Nefazodone hydrochloride is a phenylpiperazine antidepressant that acts as a serotonin modulator. The deuterium labeling in Nefazodone-d6 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Nefazodone-d6 (hydrochloride) involves the deuteration of nefazodone hydrochloride. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the reaction of nefazodone with deuterated hydrochloric acid in the presence of a deuterated solvent .
Industrial Production Methods: Industrial production of Nefazodone-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment to handle deuterated compounds is essential to prevent contamination and ensure the integrity of the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions: Nefazodone-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the introduction of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Nefazodone-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry to quantify nefazodone and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of nefazodone.
Medicine: Utilized in clinical research to investigate the efficacy and safety of nefazodone in treating depression.
Industry: Applied in the development of new antidepressant formulations and in quality control processes
Wirkmechanismus
Nefazodone-d6 (hydrochloride) exerts its effects by modulating the serotonergic system. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits pre-synaptic serotonin reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors, thereby enhancing serotonergic neurotransmission. Additionally, it has moderate inhibitory effects on norepinephrine reuptake .
Similar Compounds:
Trazodone: Another phenylpiperazine antidepressant with similar serotonergic activity but different pharmacokinetic properties.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action and side effect profile.
Imipramine: A tricyclic antidepressant with broader receptor activity and higher risk of cardiovascular toxicity
Uniqueness: Nefazodone-d6 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms replace hydrogen atoms, resulting in a compound with altered metabolic stability and reduced rate of oxidative metabolism. This makes it a valuable tool in drug development and research .
Eigenschaften
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2.ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;/h3-6,8-11,20H,2,7,12-19H2,1H3;1H/i7D2,12D2,13D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCKFEBIOUQECE-GTKMFTTMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-ethyl 2-amino-3-(4'-methoxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150189.png)
![(S)-ethyl 2-amino-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150196.png)
![(S)-ethyl 2-amino-3-(4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150201.png)

![2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide](/img/structure/B8150232.png)
![[(2R,3R,4R,5S)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B8150239.png)


![4-(4-Acryloyl-2-methylpiperazin-1-yl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8150285.png)
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8150292.png)

![(R)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate](/img/structure/B8150304.png)
![(R)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150309.png)
![(R)-ethyl 2-amino-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150319.png)